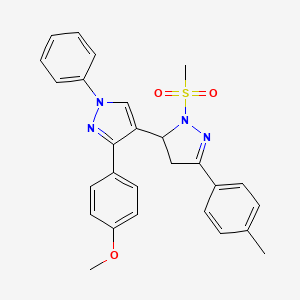

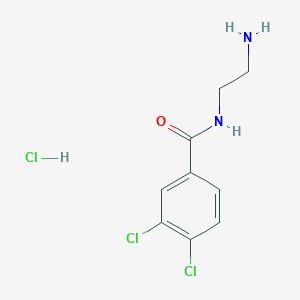

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related pyrazole derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of various reagents to introduce different functional groups. For instance, 1-methyl-3-phenylpyrazolo[4,3-b]pyridines were synthesized via a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate, leading to compounds with high binding affinity as corticotropin-releasing factor type-1 antagonists . Similarly, the synthesis of 3,5-diamino-4-phenylpyrazole was achieved by reacting phenylmalononitrile with hydrazine hydrate, demonstrating the versatility of pyrazole chemistry . These methods could potentially be adapted for the synthesis of the compound , considering its pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, the spectral analysis of 3-methyl-1-phenylpyrazole was carried out using FT-IR, FT-Raman, FT-NMR, and UV-Vis spectra, supported by quantum mechanical computations . Such analyses provide detailed information on the conformers, bond lengths, angles, and dihedral angles, which are crucial for understanding the molecular geometry and electronic structure of the compound. The HOMO-LUMO mappings from these studies can also indicate charge transfer possibilities within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, as evidenced by the reaction of 3-phenyl-5-aminopyrazole with carbon disulfide, leading to novel pyrazolothione derivatives and further heterocyclic compounds . These reactions often involve the addition of different reagents and can result in the formation of fused ring systems, indicating the reactivity and potential for chemical modification of the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and substituents. For instance, the presence of methoxy and methylsulfonyl groups in the compound of interest suggests potential for interactions such as hydrogen bonding, which could affect solubility and boiling points. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important for understanding the non-linear optical properties of these molecules . Additionally, the thermal properties, including heat capacity, entropy, and enthalpy, can be calculated to predict the stability and reactivity at different temperatures .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

A study conducted by Minegishi et al. (2015) synthesized a series of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells. The study suggests that specific structural elements, such as a methoxy group at R(1) and a methoxycarbonyl group at R(2), are essential for high cell growth inhibition. The compound was classified as a tubulin inhibitor, indicating its potential application in cancer treatment due to its ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015).

Hypoglycemic Activity

Shroff et al. (1981) synthesized and evaluated a series of benzimidoylpyrazoles as hypoglycemic agents. The research highlights the potential of these compounds to combine the biological activities of beta-cytotrophic sulfonylureas and biguanides, suggesting their application in diabetes management (Shroff et al., 1981).

Corrosion Inhibition

Chetouani et al. (2005) investigated the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media. The study demonstrates the efficiency of these compounds as corrosion inhibitors, with potential applications in protecting metal surfaces in industrial processes (Chetouani et al., 2005).

Anticonvulsant Activity

Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and tested their anticonvulsant activity. The study found several compounds with considerable activity and a lack of neurotoxicity, indicating their potential use in treating epilepsy or related neurological disorders (Unverferth et al., 1998).

Corrosion Inhibition by Pyranopyrazole Derivatives

Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The study reveals these compounds' potential as efficient corrosion inhibitors, offering insights into their application for protecting metal surfaces in corrosive environments (Yadav et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-19-9-11-20(12-10-19)25-17-26(31(28-25)35(3,32)33)24-18-30(22-7-5-4-6-8-22)29-27(24)21-13-15-23(34-2)16-14-21/h4-16,18,26H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNQWKFBVAVGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)